molecular formula C10H14ClNO B1306401 3-(2-Chloro-benzylamino)-propan-1-ol CAS No. 69739-55-5

3-(2-Chloro-benzylamino)-propan-1-ol

Cat. No.: B1306401
CAS No.: 69739-55-5
M. Wt: 199.68 g/mol
InChI Key: DFDHIXJRENDGCN-UHFFFAOYSA-N
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Description

3-(2-Chloro-benzylamino)-propan-1-ol is an organic compound that features a benzylamine moiety substituted with a chlorine atom at the ortho position and a propanol chain

Scientific Research Applications

3-(2-Chloro-benzylamino)-propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-benzylamino)-propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chlorobenzylamine and 3-chloropropanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-benzylamino)-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 3-(2-Chloro-benzylamino)-propanone.

    Reduction: Formation of 3-(2-Chloro-benzylamino)-propan-1-amine.

    Substitution: Formation of 3-(2-Azido-benzylamino)-propan-1-ol or 3-(2-Thio-benzylamino)-propan-1-ol.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-benzylamino)-propan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzylamine: A precursor in the synthesis of 3-(2-Chloro-benzylamino)-propan-1-ol.

    3-Chloropropanol: Another precursor used in the synthesis.

    Benzylamine: A structurally related compound without the chlorine substitution.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a candidate for various research applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHIXJRENDGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389989
Record name 3-(2-Chloro-benzylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69739-55-5
Record name 3-(2-Chloro-benzylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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